molecular formula C8H11NO B139161 2,3,5-Trimethylpyridine 1-oxide CAS No. 74409-42-0

2,3,5-Trimethylpyridine 1-oxide

Cat. No.: B139161
CAS No.: 74409-42-0
M. Wt: 137.18 g/mol
InChI Key: YSBDSWBSEXCSSE-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at the 2, 3, and 5 positions, and an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylpyridine 1-oxide can be synthesized through selective oxidation of 2,3,5-trimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethylpyridine 1-oxide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpyridine 1-oxide often involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trimethylpyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical reactivity and properties compared to its isomers and parent compound .

Properties

IUPAC Name

2,3,5-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBDSWBSEXCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([N+](=C1)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440623
Record name 2,3,5-trimethylpyridine 1-oxide
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74409-42-0
Record name Pyridine, 2,3,5-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74409-42-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-trimethylpyridine 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2,3,5-trimethyl-, 1-oxide
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Synthesis routes and methods I

Procedure details

To acetic acid (1.43 kg, 23.83 mol), 2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was added over 15 minutes. After 15 minutes, a 35% hydrogen peroxide solution (1.38 kg, 14.2 mol) was added dropwise over 30 minutes, the mixture was stirred at 90° C. to 95° C. overnight. To the reaction mixture, sodium sulfite (220 g) was added. The reaction mixture was poured into a mixture of sodium carbonate (2.5 kg) and water (12 L) and the mixture was extracted with chloroform (3.0 L×4). The organic layer obtained was concentrated until crystal precipitated. To the precipitate, n-hexane (2.5 L) was added. The resultant mixture was stirred under ice-cool overnight The resultant solid was filtrated to obtain a desired compound (1.53 kg).
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
2.5 kg
Type
reactant
Reaction Step Four
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a dichloromethane (dehydrated) (150 ml) solution of a 2,3,5-collidine (11.0 g, 90.8 mmol), 3-chloroperbenzoic acid (24.8 g, 93.4 mmol as the content was regarded as 65%) was added at 1° C. in a nitrogen atmosphere. The mixture was stirred while the temperature was gradually raised to room temperature for 13.5 hours. After the reaction mixture was concentrated, the residue was purified by silica gel column chromatography (NH silica gel: 200 g, elution solvent: heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=20/1) to obtain a crude product of the title compound as a pale yellow oil. After the crude product was diluted with ethyl acetate and a saturated aqueous solution of sodium hydrogen carbonate, the mixture was concentrated. The residue was purified by silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=20/1) to obtain the title compound (11.0 g, yield: 88.3%) as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

420 ml of 30% hydrogen peroxide are added dropwise at room temperature to 246.4 g of 2,3,5-collidine and 2400 ml of glacial acetic acid. The solution is stirred at 80° overnight. The reaction mixture is then cooled to 40° , a further 420 ml of 30% hydrogen peroxide are added thereto and the mixture is heated to 80° for a further 24 hours. After evaporation in vacuo the residue is dissolved in 300 ml of water, whereupon the solution is made basic with conc. sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic phases are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from ether/petroleum ether; there is obtained 2,3,5-trimethylpyridine 1-oxide of melting point 42°-44°.
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 100 liters reaction vessel was added 2,3,5-trimethyl-pyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters). The temperature was raised to 90° C. The mixture was stirred for 3 hours and thereafter cooled to 60° C., whereafter H2O2 (35% solution, 3122 ml, 35,67 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred overnight. After cooling to 40° C. an additional amount of H2O2 solution (936 ml, 10.7 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred for 3 hours and was allowed to stand without heating overnight. Excess of acetic acid was distilled off under vacuum. To the remainder was added NaOH (10M) until pH 10. CH2Cl2 (10 liters) was added and the resulting mixture was stirred vigorously. The CH2Cl2 phase was separated and the water phase was extracted twice with CH2Cl2 (10 liters). The combined CH2Cl2 - phases were dried over MgSO4 and filtrated. The filtrate was evaporated yielding 2,3,5-trimethyl-pyridine-N-oxide (11920 g, 94% purity). The identity of the product was confirmed with 1H and 13C NMR.
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Name
Quantity
3122 mL
Type
reactant
Reaction Step Two
Name
Quantity
936 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

2,3,5-trimethylpyridine (1.43 kg, 11.80 mol) was charged over 15 minutes into acetic acid (1.43 kg, 23.83 mol). After 15 minutes, 35% hydrogen peroxide water (1.38 kg, 14.2 mol) was added dropwise into the solution over 30 minutes. The resultant solution was then stirred overnight at 90 to 95° C. The reaction solution was charged with sodium sulfite (220 g). This reaction mixed solution was charged with sodium carbonate (2.5 kg) and water (12 L), and the resultant mixture was extracted with chloroform (3.0 L×4). The resultant organic layer was concentrated until crystals precipitated. The precipitate was charged with n-hexane (2.5 L), and the solution was stirred overnight under ice cooling. The obtained crystals were filtered to obtain 1.53 kg of the title compound.
Quantity
1.43 kg
Type
reactant
Reaction Step One
Quantity
1.43 kg
Type
reactant
Reaction Step One
Name
hydrogen peroxide water
Quantity
1.38 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 g
Type
reactant
Reaction Step Four
Quantity
2.5 kg
Type
reactant
Reaction Step Five
Name
Quantity
12 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,5-Trimethylpyridine 1-oxide
Reactant of Route 2
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2,3,5-Trimethylpyridine 1-oxide
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2,3,5-Trimethylpyridine 1-oxide
Reactant of Route 4
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2,3,5-Trimethylpyridine 1-oxide
Reactant of Route 5
2,3,5-Trimethylpyridine 1-oxide
Reactant of Route 6
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2,3,5-Trimethylpyridine 1-oxide

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